molecular formula C18H22N4O2 B11146126 2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B11146126
M. Wt: 326.4 g/mol
InChI Key: ZUKRFOPCXPFSJD-UHFFFAOYSA-N
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Description

2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound that features both indole and pyrazole moieties These structural motifs are significant in medicinal chemistry due to their presence in various bioactive molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrazole intermediates. The indole moiety can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via cyclization reactions involving hydrazines and 1,3-diketones.

The final step involves coupling the indole and pyrazole intermediates through an acetamide linkage. This can be achieved using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using continuous flow reactors to enhance reaction efficiency and yield. Additionally, employing green chemistry principles, such as using less hazardous solvents and reagents, would be crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.

    Reduction: The acetamide linkage can be reduced to an amine under appropriate conditions.

    Substitution: The hydrogen atoms on the indole and pyrazole rings can be substituted with various functional groups using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of the acetamide linkage would produce an amine derivative.

Scientific Research Applications

2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to natural bioactive molecules.

    Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: The compound’s unique properties make it suitable for developing new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The indole and pyrazole rings can bind to active sites of enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-indol-3-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide
  • 2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Uniqueness

The unique combination of the methoxy-substituted indole and trimethyl-substituted pyrazole rings in 2-(4-methoxy-1H-indol-1-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acetamide provides distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H22N4O2

Molecular Weight

326.4 g/mol

IUPAC Name

2-(4-methoxyindol-1-yl)-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C18H22N4O2/c1-12-15(13(2)21(3)20-12)10-19-18(23)11-22-9-8-14-16(22)6-5-7-17(14)24-4/h5-9H,10-11H2,1-4H3,(H,19,23)

InChI Key

ZUKRFOPCXPFSJD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)CNC(=O)CN2C=CC3=C2C=CC=C3OC

Origin of Product

United States

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